N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 3, a phenyl group at position 6, and a 4-oxo moiety. The acetamide side chain incorporates a 2-chlorobenzyl group via a sulfanyl (-S-) linker. The 2-chlorophenylmethyl group may enhance lipophilicity and target binding, while the sulfanyl bridge could influence metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-17(11-18(30-20)14-7-3-2-4-8-14)25-22(26)29-13-19(27)24-12-15-9-5-6-10-16(15)23/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUGHGBXPUYBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dihydroisoquinolinylsulfonyl Group: This step involves the sulfonylation of the dihydroisoquinoline moiety, followed by its attachment to the triazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and kinase inhibition properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI)
- Structure: Replaces the thieno[3,2-d]pyrimidinone core with a 4,6-diaminopyrimidine ring.
- The dihedral angle between the pyrimidine and chlorophenyl rings is 67.84°, indicating a less planar conformation compared to the target compound’s fused system. The 4,6-diamino groups may enhance hydrogen-bonding interactions but reduce metabolic stability due to increased polarity .
N-(2-Chloro-4-methylphenyl)-2-{[3-Methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structure: Features a 7-(4-methylphenyl) substitution on the thienopyrimidinone core and a 2-chloro-4-methylphenyl acetamide.
- The 4-methyl group on the acetamide side chain may improve solubility relative to the unsubstituted 2-chlorophenylmethyl group .
Substituent Variations on the Acetamide Side Chain
2-{[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structure : Substitutes the 2-chlorophenylmethyl group with a 2-(trifluoromethyl)phenyl moiety.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure : Uses a dihydropyrimidin-2-yl core and a 2,3-dichlorophenyl acetamide.
- Two chlorine atoms on the phenyl ring increase lipophilicity (ClogP ≈ 3.5 estimated) but may raise toxicity concerns. Melting point: 230°C, indicative of strong crystalline packing forces .
Functional Group Replacements
N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Structure: Replaces the thienopyrimidinone core with a sulfonyl-substituted pyrimidine.
- May exhibit reduced kinase affinity compared to thienopyrimidinones due to steric and electronic mismatches .
Research Implications
- Thienopyrimidinone vs. Pyrimidine Cores: The fused thiophene ring in the target compound likely enhances aromatic interactions and rigidity compared to simpler pyrimidines, improving target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) optimize lipophilicity and stability, while bulky substituents (e.g., 4-methylphenyl) may fine-tune selectivity .
- Sulfanyl Linker : The -S- bridge balances stability and flexibility, though sulfonyl variants () could alter electronic profiles unfavorably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
